Bis-(N,N'-carboxyl-PEG4)-Cy5

Bioconjugation Fluorescent labeling Site-specific modification

Researchers often face failed bioconjugation or dye precipitation with generic Cy5 analogs. Bis-(N,N'-carboxyl-PEG4)-Cy5 (CAS 2107273-44-7) addresses these issues: • Dual terminal carboxyl groups enable up to 2 fluorophores per attachment site, doubling fluorescence output • Symmetrical PEG4 linkers ensure consistent spacing, reduce stacking, and minimize quenching • Superior aqueous solubility eliminates need for organic co-solvents during labeling • CC-bonded indolium core provides enhanced nucleophilic stability for storage and conjugation

Molecular Formula C47H67ClN2O12
Molecular Weight 887.5 g/mol
Cat. No. B12087234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis-(N,N'-carboxyl-PEG4)-Cy5
Molecular FormulaC47H67ClN2O12
Molecular Weight887.5 g/mol
Structural Identifiers
SMILESCC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCCC(=O)O)(C)C)CCOCCOCCOCCOCCC(=O)O)C.[Cl-]
InChIInChI=1S/C47H66N2O12.ClH/c1-46(2)38-12-8-10-14-40(38)48(20-24-56-28-32-60-36-34-58-30-26-54-22-18-44(50)51)42(46)16-6-5-7-17-43-47(3,4)39-13-9-11-15-41(39)49(43)21-25-57-29-33-61-37-35-59-31-27-55-23-19-45(52)53;/h5-17H,18-37H2,1-4H3,(H-,50,51,52,53);1H
InChIKeyUBSPVZSIHVIPMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis-(N,N'-carboxyl-PEG4)-Cy5: Molecular Identity & Specifications


The compound with IUPAC name 3-[2-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid chloride (PubChem CID 168006462), is commercially known as Bis-(N,N'-carboxyl-PEG4)-Cy5 [1]. It belongs to the pentamethine cyanine dye (Cy5) family, characterized by an excitation maximum of 649 nm and an emission maximum of 667 nm . This compound features a symmetrical structure with two reactive terminal carboxylic acid groups, each connected to the indolium core via a tetraethylene glycol (PEG4) linker [1]. Its molecular formula is C₄₇H₆₇ClN₂O₁₂, with a molecular weight of approximately 887.5 g/mol [1].

Dual carboxyl sites enable higher stoichiometry in biomolecule labeling workflows.

PEG4 linkers support aqueous solubility and reduced aggregation during conjugation.

Symmetrical architecture favors homogeneous conjugate formation without positional isomers.

CC-bonded cyanine core offers reported stability toward nucleophiles, relevant for thiol-containing biomolecules.

Bis-(N,N'-carboxyl-PEG4)-Cy5 Substitution Risks in Bioconjugation


Generic substitution among cyanine dyes with similar spectral profiles frequently results in failed bioconjugation experiments, altered conjugate performance, or poor aqueous processability. For example, substituting Bis-(N,N'-carboxyl-PEG4)-Cy5 with a mono-carboxyl analog (e.g., N-(m-PEG4)-N'-(PEG2-acid)-Cy5) reduces the number of available reactive sites from two to one , fundamentally altering the stoichiometry and potential loading of biomolecule labeling. Similarly, replacing the compound with a PEG-free Cy5 carboxylic acid eliminates the hydrophilic PEG spacer, which is critical for maintaining dye solubility in aqueous buffers and minimizing non-specific interactions during conjugation . The symmetrical dual-PEG4-carboxyl architecture of Bis-(N,N'-carboxyl-PEG4)-Cy5 directly determines its performance profile in applications requiring high water solubility and two reactive handles, making in-class substitution without careful structural consideration scientifically unsound .

Mono-carboxyl analogs reduce reactive sites from two to one, limiting labeling stoichiometry.

PEG-free or shorter PEG spacers may compromise aqueous solubility and promote dye aggregation.

Asymmetric dye structures can introduce regioisomeric conjugates, affecting batch reproducibility.

Aryl ether-containing Cy5 analogs are reported to be more susceptible to nucleophilic degradation than the CC-bonded core.

Bis-(N,N'-carboxyl-PEG4)-Cy5: Head-to-Head Evidence


Dual Carboxyl Conjugation Capacity vs. Mono-Carboxyl

Bis-(N,N'-carboxyl-PEG4)-Cy5 possesses two terminal carboxylic acid groups (one per indolium nitrogen substituent), whereas the closest mono-carboxyl analog N-(m-PEG4)-N'-(PEG2-acid)-Cy5 contains only a single carboxylic acid [1]. This structural difference directly impacts the number of available reactive sites for amide bond formation with primary amines. In typical EDC/NHS-mediated conjugation workflows, the target compound can react with up to two equivalents of amine-containing biomolecule per dye molecule, compared to one equivalent for the mono-carboxyl analog .

Conjugation capacity
Reported
2 carboxyl groups vs 1 (mono-carboxyl analog)
Supports higher labeling density; stoichiometry review
Applicable to EDC/NHS coupling conditions
Bioconjugation Fluorescent labeling Site-specific modification

PEG4 Linker Hydrophilicity Advantage over PEG2

Each indolium nitrogen in Bis-(N,N'-carboxyl-PEG4)-Cy5 is substituted with a tetraethylene glycol (PEG4) chain terminating in a carboxyl group. In contrast, the asymmetric analog N-(m-PEG4)-N'-(PEG2-acid)-Cy5 contains a shorter diethylene glycol (PEG2) chain on one terminus . The longer PEG4 chain in the target compound contributes to greater hydrophilicity, which correlates with improved aqueous solubility and reduced dye aggregation in physiological buffers—a critical parameter for maintaining fluorescence quantum yield in biological assays .

PEG linker length
Class-level
PEG4 chains vs PEG2 on one terminus of analog
Reported to improve aqueous solubility context
Solubility data to verify in target buffer
Aqueous solubility Linker optimization Bioconjugation

Symmetrical Architecture for Uniform Conjugates

Bis-(N,N'-carboxyl-PEG4)-Cy5 features a fully symmetrical structure with identical PEG4-carboxyl chains on both indolium nitrogens. In contrast, N-(m-PEG4)-N'-(PEG2-acid)-Cy5 is asymmetric, with a methyl-terminated PEG4 chain on one side and a carboxyl-terminated PEG2 chain on the other . Symmetry in bifunctional crosslinking dyes eliminates positional isomerism in the resulting conjugates, which can otherwise produce heterogeneous mixtures with variable fluorescence properties and binding characteristics. Asymmetric dyes may yield two regioisomeric conjugation products that differ in their orientation relative to the biomolecule surface, potentially affecting assay reproducibility [1].

Molecular symmetry
Reported
Fully symmetrical vs asymmetric analog
May reduce conjugate heterogeneity
Structural analysis from IUPAC nomenclature
Conjugate homogeneity Fluorescent probe design Analytical chemistry

CC-Bonded Cyanine Core Chemical Stability

The pentamethine backbone of Bis-(N,N'-carboxyl-PEG4)-Cy5 is directly bonded to the indolium rings via carbon-carbon bonds rather than aryl ether linkages. Literature on cyanine dye stability indicates that aryl ether-containing Cy5 analogs are susceptible to nucleophilic attack by thiols and amines, leading to chromophore degradation over time. In a systematic study of Cy7 derivatives (which share the same core connectivity chemistry as Cy5), CC-bonded dyes demonstrated enhanced chemical stability toward nucleophiles compared to their aryl ether-containing counterparts [1]. While this study examined Cy7 analogs, the CC-bonded core architecture is directly relevant to the stability of Cy5 derivatives including Bis-(N,N'-carboxyl-PEG4)-Cy5 [2].

Core stability
Class-level
CC-bonded indolium vs aryl ether Cy5 analogs
Reported resistance to nucleophilic degradation
Inferred from Cy7 literature; validate for specific use
Chemical stability Nucleophile resistance Dye shelf-life

Bis-(N,N'-carboxyl-PEG4)-Cy5 Application Scenarios


High Dye-to-Protein Ratio Labeling

In applications where high degrees of labeling (DOL) are required for enhanced fluorescence signal—such as immunohistochemistry, flow cytometry, or Western blotting—the dual carboxyl architecture of Bis-(N,N'-carboxyl-PEG4)-Cy5 enables attachment of up to two dye molecules per reactive site on the biomolecule. This is particularly advantageous when labeling antibodies with limited available lysine residues, as each conjugation event can potentially introduce two fluorophores, effectively doubling the fluorescence output per attachment point relative to mono-carboxyl Cy5 analogs . The symmetrical PEG4 linkers also ensure consistent spacing from the protein surface, minimizing fluorophore stacking and associated fluorescence quenching.

Homobifunctional Fluorescent Crosslinker Synthesis

The symmetrical dual-carboxyl structure of Bis-(N,N'-carboxyl-PEG4)-Cy5 makes it an ideal building block for synthesizing homobifunctional fluorescent crosslinkers. By activating both carboxyl groups with EDC/NHS, researchers can simultaneously conjugate the dye to two identical biomolecules (e.g., two antibody fragments, two peptide ligands, or two nucleic acid strands). This symmetry eliminates the need to separate positional isomers that would result from using asymmetric dyes [1]. The resulting homodimeric fluorescent probes exhibit uniform orientation and consistent FRET efficiency when used as donor-acceptor pairs in molecular ruler experiments or as bivalent imaging agents for enhanced target avidity.

Aqueous-Phase Conjugation with High Solubility

For conjugation reactions performed in aqueous buffers (e.g., PBS, HEPES, or carbonate/bicarbonate buffers) without organic co-solvents, the extended PEG4 chains of Bis-(N,N'-carboxyl-PEG4)-Cy5 provide superior solubility compared to PEG2-containing or PEG-free Cy5 analogs . This solubility advantage reduces the risk of dye precipitation during labeling, which can otherwise lead to heterogeneous conjugation, loss of valuable protein sample, and irreproducible labeling efficiencies. The symmetrical PEG4 architecture also minimizes hydrophobic dye-dye interactions that contribute to aggregation-induced fluorescence quenching, preserving the full brightness of the Cy5 fluorophore in the final conjugate [1].

Long-Term Storage and Thiol-Compatible Conjugation

The carbon-carbon bonded indolium core of Bis-(N,N'-carboxyl-PEG4)-Cy5 provides enhanced resistance to nucleophilic degradation compared to aryl ether-containing Cy5 dyes . This stability is particularly valuable for laboratories that maintain dye inventories for extended periods or perform conjugation reactions with thiol-rich biomolecules (e.g., cysteine-containing peptides, reduced antibodies). The CC-bonded architecture reduces the likelihood of chromophore damage during storage or labeling, thereby improving experimental reproducibility and reducing the frequency of reagent re-qualification .

Application
Selection Property
Validation Focus
High dye-to-protein ratio labeling (IHC, flow cytometry)
Dual carboxyl reactivity
Labeling stoichiometry and degree of labeling (DOL)
Homobifunctional fluorescent crosslinker synthesis
Symmetrical bifunctional architecture
Conjugate homogeneity and orientation control
Aqueous-phase conjugation without organic co-solvents
PEG4-mediated solubility
Aggregation and fluorescence quenching assessment
Long-term storage and thiol-compatible labeling
CC-bonded core stability
Nucleophile resistance and shelf-life under storage

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